molecular formula C12H10BrClN2OS B5741469 1-(4-Bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea

1-(4-Bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B5741469
M. Wt: 345.64 g/mol
InChI Key: BTTONAUFTZRUAW-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a urea core substituted with a 4-bromo-2-chlorophenyl group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 4-bromo-2-chloroaniline with thiophen-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Preparation of 4-bromo-2-chloroaniline: This can be synthesized by bromination and chlorination of aniline.

    Preparation of thiophen-2-ylmethyl isocyanate: This involves the reaction of thiophen-2-ylmethylamine with phosgene or a phosgene equivalent.

    Formation of the urea derivative: The final step involves the reaction of 4-bromo-2-chloroaniline with thiophen-2-ylmethyl isocyanate in an appropriate solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving urea derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-chlorophenyl)-3-(thiophen-2-yl)urea: Similar structure but lacks the methyl group on the thiophene ring.

    1-(4-Bromo-2-chlorophenyl)-3-(furan-2-ylmethyl)urea: Similar structure but with a furan ring instead of a thiophene ring.

    1-(4-Bromo-2-chlorophenyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

1-(4-Bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, as well as the thiophen-2-ylmethyl group. These features confer specific electronic and steric properties that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2OS/c13-8-3-4-11(10(14)6-8)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTONAUFTZRUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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